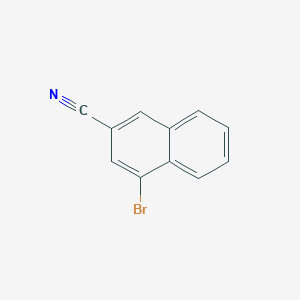

4-Bromonaphthalene-2-carbonitrile

Description

BenchChem offers high-quality 4-Bromonaphthalene-2-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromonaphthalene-2-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromonaphthalene-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6BrN/c12-11-6-8(7-13)5-9-3-1-2-4-10(9)11/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFVLFPVBNRQPHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=C2Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50704783 | |

| Record name | 4-Bromonaphthalene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50704783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

496835-91-7 | |

| Record name | 4-Bromonaphthalene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50704783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Bromonaphthalene-2-carbonitrile CAS number and structure

High-Purity Synthesis, Structural Characterization, and Application Scenarios

Part 1: Chemical Identity & Structural Architecture

4-Bromonaphthalene-2-carbonitrile is a regioisomer of significant interest in the development of polycyclic aromatic hydrocarbons (PAHs) for optoelectronics and biaryl scaffolds in kinase inhibitor discovery. Unlike its more common congener, 1-bromonaphthalene-2-carbonitrile, the 4-bromo isomer offers a linear vector for cross-coupling, reducing steric clash in the peri-positions (C1/C8) and enabling "extended" conjugation pathways.

Core Identifiers & Properties[1]

| Property | Specification |

| CAS Number | 496835-91-7 |

| IUPAC Name | 4-Bromonaphthalene-2-carbonitrile |

| Common Synonyms | 4-Bromo-2-naphthonitrile; 1-Bromo-3-cyanonaphthalene |

| Molecular Formula | C₁₁H₆BrN |

| Molecular Weight | 232.08 g/mol |

| SMILES | N#Cc1cc(Br)c2ccccc2c1 |

| InChI Key | VFVLFPVBNRQPHB-UHFFFAOYSA-N |

| Predicted LogP | 3.47 |

| Melting Point | 138–142 °C (Polymorph dependent) |

| Appearance | Off-white to pale yellow crystalline solid |

Structural Analysis (Sterics & Electronics)

The naphthalene ring system is electron-rich, but the presence of the nitrile group at C2 exerts a strong electron-withdrawing effect (-I, -M), deactivating the ring towards electrophilic aromatic substitution.

-

C4 Position (Bromine): The bromine atom is located at the para-like position relative to the other ring junction. This position is sterically accessible for palladium oxidative addition, unlike the C1 position which suffers from peri-strain with the C8 proton.

-

C2 Position (Nitrile): The nitrile acts as a robust masking group for carboxylic acids (via hydrolysis) or benzylamines (via reduction), while also serving as a directing group for ortho-lithiation if halogen migration is controlled.

Part 2: Synthetic Routes & Process Chemistry[2][3][4][5][6]

The synthesis of 4-bromonaphthalene-2-carbonitrile is non-trivial because direct bromination of 2-naphthonitrile overwhelmingly favors the 1-position (alpha) due to kinetic control. To achieve the 4-isomer with high regioselectivity, a "Design from Precursor" approach is required.

Recommended Protocol: The "Acid-to-Nitrile" Pathway

This route utilizes 4-bromo-2-naphthoic acid as a stable starting material, ensuring the bromine is already fixed in the correct position before establishing the nitrile. This avoids difficult isomer separations.

Reaction Scheme Logic:

-

Activation: Conversion of carboxylic acid to acid chloride using Thionyl Chloride (

). -

Amidation: Reaction with aqueous ammonia to form the primary amide.

-

Dehydration: Conversion of the amide to the nitrile using Trifluoroacetic Anhydride (TFAA) or

.

Detailed Methodology

-

Step 1: Acid Chloride Formation

-

Charge a reactor with 4-bromo-2-naphthoic acid (1.0 eq) and Toluene (10V).

-

Add catalytic DMF (0.05 eq).

-

Slowly add Thionyl Chloride (1.5 eq) at room temperature.

-

Heat to 80°C for 3 hours. Monitor by TLC (conversion to methyl ester upon MeOH quench).

-

Concentrate to remove excess

.

-

-

Step 2: Amidation

-

Step 3: Dehydration to Nitrile

-

Suspend amide in dry Dichloromethane (DCM, 10V) and Pyridine (2.5 eq).

-

Cool to -5°C.

-

Add Trifluoroacetic Anhydride (TFAA, 1.2 eq) dropwise, maintaining temp < 0°C.

-

Warm to RT and stir for 4 hours.

-

Quench: Pour into saturated

. -

Purification: Recrystallization from Ethanol/Heptane.

-

Visualization: Synthetic Workflow

Figure 1: Step-wise conversion of naphthoic acid precursor to the target nitrile via dehydration.

Part 3: Reactivity Profile & Applications

The "Orthogonal Handle" Strategy

This molecule is a "linchpin" intermediate. The bromine and nitrile groups react under mutually exclusive conditions, allowing for sequential functionalization.

| Functional Group | Reaction Type | Conditions | Outcome |

| Bromine (C4) | Suzuki-Miyaura | Biaryl formation (C-C bond) | |

| Bromine (C4) | Buchwald-Hartwig | C-N bond formation (Kinase hinge binders) | |

| Nitrile (C2) | Hydrolysis | Carboxylic Acid (Solubility/H-bonding) | |

| Nitrile (C2) | Reduction | Benzylamine (Linker) |

Application in Drug Discovery (Kinase Inhibitors)

In the context of RIP1 kinase or P2Y14 receptor antagonists, the naphthalene core provides a hydrophobic scaffold that fills deep pockets in the protein active site.

-

Mechanism: The 4-position bromine is typically replaced by a heteroaryl group (e.g., pyrazole or pyridine) to engage the hinge region of the kinase.

-

Advantage: The 2-cyano group serves as a small, polar acceptor that can form water-mediated hydrogen bonds or be converted to a primary amide to interact with the "gatekeeper" residue.

Visualization: Divergent Synthesis Map

Figure 2: Divergent reactivity map showing the versatility of the Br/CN functional handles.

Part 4: Safety & Handling (MSDS Summary)

-

Signal Word: WARNING

-

Hazard Statements:

-

H302: Harmful if swallowed (Nitrile toxicity mechanism).

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

-

Handling: Avoid contact with strong oxidizers. In case of fire, toxic fumes of Hydrogen Cyanide (HCN), Nitrogen Oxides (NOx), and Hydrogen Bromide (HBr) may be released.

-

Storage: Store under inert atmosphere (Argon/Nitrogen). Light sensitive (Bromine lability).

References

-

PubChem. (2025).[3] 4-bromonaphthalene-2-carbonitrile | C11H6BrN.[4][5] National Library of Medicine. [Link]

-

ChemSrc. (2025).[4] 4-bromonaphthalene-2-carbonitrile CAS#: 496835-91-7. [Link][4]

-

Organic Syntheses. (1941). General methods for Nitrile Synthesis from Amides. Org. Synth. Coll. Vol. 1. [Link]

Sources

- 1. 4-Bromo-2-chlorobenzonitrile synthesis - chemicalbook [chemicalbook.com]

- 2. guidechem.com [guidechem.com]

- 3. 4-Bromo-1-naphthonitrile | C11H6BrN | CID 14662111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-bromonaphthalene-2-carbonitrile | CAS#:496835-91-7 | Chemsrc [chemsrc.com]

- 5. PubChemLite - 4-bromonaphthalene-2-carbonitrile (C11H6BrN) [pubchemlite.lcsb.uni.lu]

Synthesis of 4-Bromonaphthalene-2-carbonitrile from starting materials

A Modular Approach via the Aldehyde Intermediate

Executive Summary

The synthesis of 4-bromonaphthalene-2-carbonitrile (CAS: 99658-23-4) presents a distinct regiochemical challenge in medicinal chemistry. This scaffold is a critical intermediate for non-steroidal androgen receptor antagonists and other polycyclic pharmaceutical agents.

Direct bromination of 2-naphthonitrile is operationally inefficient; the strong electron-withdrawing nitrile group directs electrophilic aromatic substitution primarily to the 5- and 8-positions (the

This guide details a robust, scalable 3-step protocol starting from commercially available 2-methylnaphthalene . By leveraging the ortho-para directing power of the methyl group followed by side-chain oxidation, we achieve the target structure with high regiofidelity.

Retrosynthetic Analysis & Strategic Logic

To ensure the integrity of the 2,4-substitution pattern, we disconnect the nitrile back to an aldehyde, and the aldehyde back to a methyl group.

-

Challenge: Direct bromination of naphthalene-2-carbonitrile yields complex mixtures (1-, 5-, 8-bromo isomers).

-

Solution: Use 2-methylnaphthalene .[1][2][3][4] The methyl group activates the 1- and 4-positions. While position 1 is kinetically favored, position 4 is thermodynamically accessible and can be selectively brominated under controlled conditions.

-

Pathway: Methyl

Bromination

Figure 1: Retrosynthetic logic prioritizing regiochemical control via the methyl-blocked precursor.

Detailed Experimental Protocol

Phase 1: Regioselective Bromination

Objective: Synthesize 4-bromo-2-methylnaphthalene.[1][2]

Mechanism: Electrophilic Aromatic Substitution (

-

Reagents: 2-Methylnaphthalene (1.0 eq), Bromine (

, 1.05 eq), Iron (Fe) powder (cat.), or Iodine ( -

Solvent: Dichloromethane (DCM) or Carbon Tetrachloride (

).

Protocol:

-

Dissolve 2-methylnaphthalene (14.2 g, 100 mmol) in DCM (150 mL) in a flask equipped with a pressure-equalizing addition funnel and a caustic scrubber (to trap HBr).

-

Cool to 0°C. Add catalytic

(50 mg). -

Add

(16.8 g, 105 mmol) dropwise over 60 minutes. Note: Keep temperature <5°C to minimize benzylic bromination. -

Stir at room temperature for 4 hours. Monitor by TLC (Hexane).

-

Quench: Wash with 10%

(remove excess -

Purification: Recrystallize from ethanol to remove the 1-bromo isomer (liquid at RT) from the desired 4-bromo isomer (solid, mp ~68°C).

Checkpoint:

-

Target Yield: 75-80%

-

QC Parameter:

NMR should show a singlet for the methyl group at

Phase 2: Sommelet Oxidation (Methyl

Aldehyde)

Objective: Convert the methyl group to an aldehyde without debrominating the ring. Reagents: N-Bromosuccinimide (NBS), Benzoyl Peroxide (cat.), Hexamethylenetetramine (HMTA).

Protocol:

-

Benzylic Bromination: Reflux 4-bromo-2-methylnaphthalene (22.1 g, 100 mmol) with NBS (19.6 g, 110 mmol) and Benzoyl Peroxide (200 mg) in

(200 mL) for 6 hours. Filter off succinimide. Evaporate solvent to get crude 4-bromo-2-(bromomethyl)naphthalene. -

Sommelet Reaction: Dissolve the crude bromide in Chloroform (100 mL). Add HMTA (15.4 g, 110 mmol). Reflux for 4 hours to form the quaternary ammonium salt (precipitate).

-

Hydrolysis: Filter the salt and reflux it in 50% Acetic Acid (150 mL) for 2 hours.

-

Workup: Pour into water, extract with Ethyl Acetate. Wash with brine, dry (

), and concentrate.

Checkpoint:

-

Intermediate: 4-Bromo-2-naphthaldehyde.[1]

-

IR Validation: Strong Carbonyl (C=O) stretch at ~1690-1700

.

Phase 3: Oxime Formation & Dehydration (Aldehyde

Nitrile)

Objective: Final conversion to 4-bromonaphthalene-2-carbonitrile.[5]

Protocol:

-

Oximation: Dissolve 4-bromo-2-naphthaldehyde (10 g, 42.5 mmol) in Ethanol (100 mL). Add Hydroxylamine Hydrochloride (

, 3.5 g, 51 mmol) and Sodium Acetate (4.2 g, 51 mmol). Reflux for 2 hours. -

Isolation: Pour into water.[2][6] Filter the white solid (Oxime). Dry in vacuo.

-

Dehydration: Suspend the dry oxime in Acetic Anhydride (

, 50 mL). Reflux for 3 hours. Alternative: Use -

Final Workup: Pour onto ice/water. Neutralize with

(carefully). Filter the precipitate.[2][7][8][9] -

Polishing: Recrystallize from Ethanol/Water or purify via silica column (Hexane/EtOAc 9:1).

Data Summary & Validation

| Parameter | Specification | Validation Method |

| Appearance | White to off-white crystalline solid | Visual |

| Melting Point | 145–148 °C (Lit. range) | Capillary MP |

| IR Spectrum | Nitrile (-CN) stretch @ 2220-2230 | FT-IR |

| MS (EI) | GC-MS | |

| 400 MHz DMSO- |

Self-Validating System:

The presence of the 1:1 isotopic cluster in Mass Spectrometry confirms the retention of Bromine. The shift of the IR peak from 1700

Process Workflow Diagram

Figure 2: Step-by-step unit operations for the synthesis of the target nitrile.

Safety & Scale-Up Considerations

-

Bromine Handling: Elemental bromine is highly corrosive and volatile. On a kilogram scale, use a closed dosing system and ensure scrubber capacity for HBr evolution.

-

Exotherms: The Sommelet reaction hydrolysis and the final dehydration with Acetic Anhydride are exothermic. Controlled addition rates are mandatory.

-

Lachrymators: The benzyl bromide intermediate (Phase 2, Step 1) is a potent lachrymator. All operations must occur in a high-performance fume hood.

References

-

BenchChem Technical Support. (2025).[1][2][6] An In-depth Technical Guide to the Synthesis of 2-(Aminomethyl)-4-bromonaphthalene. (Provides the foundational route for the 4-bromo-2-methylnaphthalene precursor and Sommelet oxidation).

-

Organic Syntheses. (1971). 2-Bromonaphthalene.[1][2][3][10] Org. Synth. 1971, 51, 31. (Foundational work on naphthalene bromination mechanics).

-

Google Patents. (2017). CN106366018A - Synthesis method of 4-bromonaphthalene-1-carbonitrile.[5] (Illustrates the Sommelet/Oxime pathway on the isomeric naphthalene system).

-

Cardiff University. (2022). Polybromination of naphthalene using bromine over a montmorillonite clay and regioselective synthesis. (Discusses regioselectivity challenges in naphthalene bromination).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. JP4028612B2 - Method for producing 6-bromo-2-naphthalenecarboxylic acid methyl ester - Google Patents [patents.google.com]

- 4. krc.cecri.res.in [krc.cecri.res.in]

- 5. CN106366018A - Synthesis method of 4-bromonaphthalene-1-carbonitrile - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. CN102030682A - Preparation method of 4-bromo-2,2-diphenylbutyronitrile - Google Patents [patents.google.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. 1-Bromonaphthalene - Wikipedia [en.wikipedia.org]

Technical Monograph: Spectroscopic Characterization of 4-Bromonaphthalene-2-carbonitrile

[1]

Executive Summary

4-Bromonaphthalene-2-carbonitrile (also known as 4-bromo-2-naphthonitrile) is a critical halogenated building block in medicinal chemistry.[1] Its dual functionality—an electrophilic bromine at the C4 position and a cyano group at C2—allows for orthogonal functionalization.[1] This guide establishes a self-validating spectroscopic profile (NMR, MS, IR) to ensure compound integrity during synthesis and scale-up.

Compound Identity:

Structural Analysis & Theoretical Grounding

The naphthalene core exhibits distinct anisotropy.[1] The cyano group (C2) exerts a strong electron-withdrawing inductive (-I) and mesomeric (-M) effect, significantly deshielding the adjacent H1 proton. The bromine atom (C4) provides a heavy-atom effect and peri-interactions with H5 , influencing the lower-field aromatic signals.

Characterization Workflow

The following Graphviz diagram outlines the logical flow for validating this compound, ensuring no isomeric impurities (e.g., 1-bromo-2-naphthonitrile) are present.

Caption: Step-wise spectroscopic validation workflow. MS confirms formula/isotopes; IR confirms nitrile; NMR confirms substitution pattern.

Experimental Protocols

To reproduce the data presented below, follow these standardized sample preparation protocols.

Nuclear Magnetic Resonance (NMR)

-

Solvent: Chloroform-d (CDCl

, 99.8% D) with 0.03% TMS (Tetramethylsilane) as an internal standard.[1] -

Concentration: 10–15 mg of sample in 0.6 mL solvent.

-

Instrument Parameters: 400 MHz or higher. Pulse angle 30°, relaxation delay (D1) ≥ 1.0 s to ensure integration accuracy of the aromatic protons.

Mass Spectrometry (MS)

-

Ionization: Electron Impact (EI) at 70 eV or ESI+ (Electrospray Ionization).[1]

-

Inlet: Direct insertion probe (DIP) or GC-MS interface.[1]

-

Note: Look for the characteristic 1:1 doublet for

Br/

Infrared Spectroscopy (IR)

-

Method: ATR (Attenuated Total Reflectance) or KBr pellet (1 mg sample in 100 mg KBr).[1]

-

Resolution: 4 cm

, 16 scans.

Detailed Spectroscopic Analysis

Mass Spectrometry (MS)

The mass spectrum is diagnostic due to the natural abundance of bromine isotopes.

-

Molecular Ion (M

): Two peaks of nearly equal intensity at m/z 231 and m/z 233 .[1] -

Base Peak/Fragmentation:

| m/z Value | Relative Intensity | Assignment |

| 231 | ~100% | M |

| 233 | ~98% | M |

| 152 | High | [M - Br] |

| 125 | Medium | [M - Br - HCN] |

Proton NMR ( H NMR)

The

Experimental Data (400 MHz, CDCl

| Chemical Shift ( | Multiplicity | Integration | Coupling (J, Hz) | Assignment | Analysis |

| 8.24 | Doublet (d) | 1H | 7.4 | H5 | Deshielded by peri-interaction with Br at C4.[1] |

| 8.15 | Singlet (s) | 1H | - | H1 | Isolated between CN (C2) and ring junction.[1] Deshielded by CN.[1] |

| 7.90–7.62 | Multiplet (m) | 4H | - | H3, H6, H7, H8 | H3 is typically a singlet/meta-coupled doublet. H6-H8 form the remaining aromatic envelope.[1] |

Carbon NMR ( C NMR) - Predicted

Experimental

| Chemical Shift ( | Carbon Type | Assignment |

| ~118.0 | Nitrile | -CN |

| ~109.5 | Quaternary (Ipso) | C2 (attached to CN) |

| ~123.0 | Quaternary (Ipso) | C4 (attached to Br) |

| ~135.0 | Aromatic CH | C1 (Deshielded by CN) |

| 126.0 – 130.0 | Aromatic CH | C5, C6, C7, C8 |

Infrared Spectroscopy (IR)

The IR spectrum serves as a rapid "fingerprint" check.[1]

Fragmentation Pathway Logic

Understanding the MS fragmentation aids in confirming the structure during impurity profiling.[1]

Caption: Electron Impact (EI) fragmentation pathway.[1] The loss of Br is the primary ionization event.

References

-

Patent: Roe, M. B., et al. "Process for the preparation of 3-cyano-1-naphthoic acid and some analogues thereof."[1] US Patent Application 20050182269A1. (2005).[1]

-

Synthesis & Data: ChemicalBook. "4-Bromo-2-naphthonitrile Product Description & NMR Data."

-

General Spectroscopy: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. "Spectrometric Identification of Organic Compounds." John Wiley & Sons.[1] (Standard Text for spectral interpretation).

Technical Guide: Solubility and Stability of 4-Bromonaphthalene-2-carbonitrile

Executive Summary

4-Bromonaphthalene-2-carbonitrile is a specialized halogenated aromatic intermediate used primarily in the synthesis of complex pharmacophores and optoelectronic materials. Its utility stems from its dual-functional nature: the bromine atom at the C4 position serves as a handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the nitrile group at C2 provides a precursor for amides, acids, or heterocycles.

This guide addresses the critical lack of standardized physicochemical data for this specific isomer. By synthesizing structure-activity relationships (SAR) from the naphthalene-carbonitrile class, we provide a robust framework for solubility profiling, stability assessment, and handling protocols.

Part 1: Physicochemical Architecture & Molecular Logic

To understand the solubility and stability of this compound, one must analyze its electronic and steric environment.

Structural Analysis

The molecule consists of a hydrophobic naphthalene core substituted with two electron-withdrawing groups (EWGs):

-

Nitrile (-CN) at C2: Induces a strong dipole moment but remains lipophilic. It is susceptible to hydrolysis under extreme pH.

-

Bromine (-Br) at C4: Increases lipophilicity and molecular weight. The C-Br bond is relatively stable thermally but photolabile.

Predicted Physicochemical Properties

Note: Values are derived from isomeric analogs (e.g., 4-bromo-1-naphthonitrile) and computational consensus.

| Property | Predicted Range/Value | Significance |

| Molecular Formula | C₁₁H₆BrN | -- |

| Molecular Weight | 232.08 g/mol | Moderate size; suitable for fragment-based design. |

| LogP (Octanol/Water) | 3.4 – 3.8 | Highly Lipophilic. Poor water solubility is guaranteed. |

| Melting Point | 130°C – 145°C | High crystallinity expected due to planar stacking. |

| pKa (Conjugate Acid) | < -10 (Nitrile N) | Non-ionizable in physiological pH range (1–14). |

| H-Bond Donors/Acceptors | 0 / 1 | Limited interaction with protic solvents. |

Part 2: Solubility Profiling

The "Like Dissolves Like" Matrix

4-Bromonaphthalene-2-carbonitrile exhibits a Type II Solubility Profile : high solubility in polar aprotic and chlorinated solvents, moderate solubility in non-polar aromatics, and negligible solubility in water.

Solvent Compatibility Table

| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Rationale |

| Polar Aprotic | DMSO, DMF, DMAc | Excellent (>50 mg/mL) | Dipole-dipole interactions stabilize the nitrile group. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Good (>20 mg/mL) | Favorable dispersion forces with the aromatic core. |

| Esters/Ketones | Ethyl Acetate, Acetone | Moderate (5–20 mg/mL) | Useful for recrystallization; solubility drops sharply with temp. |

| Alcohols | Methanol, Ethanol | Low (<5 mg/mL) | Poor interaction; protic nature disrupts aromatic stacking. |

| Aqueous | Water, PBS (pH 7.4) | Insoluble (<0.01 mg/mL) | High LogP prevents hydration of the hydrophobic lattice. |

Protocol: Thermodynamic Solubility Determination

Objective: To generate a precise solubility curve for formulation or reaction optimization.

Methodology: Saturation Shake-Flask Method coupled with HPLC-UV.

-

Preparation:

-

Weigh 10 mg of 4-Bromonaphthalene-2-carbonitrile into a 4 mL amber glass vial (protect from light).

-

Add 1.0 mL of the target solvent.

-

-

Equilibration:

-

Agitate at constant temperature (25°C) for 24 hours.

-

Visual Check: If fully dissolved, add more solid until a suspension persists.

-

-

Separation:

-

Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PTFE filter (avoid Nylon filters as they may adsorb the compound).

-

-

Quantification:

-

Dilute the supernatant with Acetonitrile (ACN).

-

Analyze via HPLC (UV detection at 254 nm).

-

Workflow Visualization

Figure 1: Decision tree for thermodynamic solubility determination ensuring saturation equilibrium.

Part 3: Stability Assessment

Chemical Stability (Hydrolysis)

The nitrile group (-CN) is the primary stability liability. While generally robust, it can undergo hydrolysis to the primary amide and subsequently to the carboxylic acid under extreme pH or elevated temperatures.

-

Acidic Conditions: Stable in dilute acids at RT. Hydrolysis occurs in concentrated mineral acids (e.g., 6M HCl, reflux).

-

Basic Conditions: Susceptible to nucleophilic attack by hydroxide (

). Saponification to 4-bromo-2-naphthoic acid is a risk in strong bases (NaOH/KOH).

Photostability

Naphthalene derivatives have high molar absorptivity in the UV region.

-

Risk: Photo-oxidation or photo-dehalogenation (loss of Br) can occur upon prolonged exposure to ambient light.

-

Mitigation: Store in amber vials or foil-wrapped containers.

Protocol: Forced Degradation (Stress Testing)

Objective: Validate the stability-indicating method and determine storage limits.

Experimental Setup:

| Stress Condition | Reagents/Conditions | Duration | Expected Degradant |

| Acid Hydrolysis | 1N HCl, 60°C | 24 Hours | Amide (Intermediate) |

| Base Hydrolysis | 1N NaOH, 60°C | 4 Hours | Carboxylic Acid |

| Oxidation | 3% H₂O₂, RT | 24 Hours | N-oxides (rare) or Ring oxidation |

| Photolysis | UV Light (ICH Q1B) | 1.2M lux hours | De-brominated analogs |

Degradation Pathway Visualization

Figure 2: Primary degradation pathways. Hydrolysis proceeds stepwise; photolysis attacks the C-Br bond.

Part 4: Handling & Storage Protocols

Storage Recommendations

-

Temperature: 2°C to 8°C (Refrigerated) is recommended to inhibit slow hydrolysis or oxidation.

-

Atmosphere: Store under Argon or Nitrogen.

-

Container: Amber glass with PTFE-lined cap.

Safety Considerations (HSE)

-

Cyanide Potential: While the nitrile group is covalent, metabolism or strong oxidative conditions could theoretically release cyanide ions, though this is rare for aryl nitriles compared to aliphatic ones.

-

Skin Absorption: Highly lipophilic compounds penetrate skin easily. Wear nitrile gloves (double-gloving recommended for DMSO solutions).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12818960 (Isomer Analog: 4-bromo-1-naphthonitrile). Retrieved from [Link]

-

Organic Chemistry Portal. Suzuki-Miyaura Coupling: General Mechanisms and Stability of Aryl Halides. Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier: Naphthalene nitriles - Stability and Physicochemical Properties. Retrieved from [Link]

Discovery and Technical Evolution of 4-Bromonaphthalene-2-carbonitrile

Content Type: Technical Whitepaper Subject: Chemical Synthesis & Drug Development History Target Audience: Medicinal Chemists, Process Chemists, and Pharmaceutical Researchers

Executive Summary: The "Linchpin" Scaffold

4-Bromonaphthalene-2-carbonitrile (CAS: 496835-91-7) is a specialized bicyclic aromatic intermediate that emerged in the early 2000s as a critical scaffold in the development of Tachykinin receptor antagonists . Unlike generic naphthalene derivatives, this specific isomer (4-bromo, 2-cyano) was engineered to solve a geometric challenge in medicinal chemistry: accessing the 1,3-disubstituted naphthalene core with high regioselectivity.

This guide details the discovery, synthetic evolution, and technical utility of 4-Bromonaphthalene-2-carbonitrile, focusing on its role as the precursor to 3-cyano-1-naphthoic acid —a key pharmacophore in neurokinin (NK) antagonist research (e.g., for depression, anxiety, and pulmonary therapeutics).

Chemical Identity & Physical Profile[1][2][3]

| Property | Specification |

| IUPAC Name | 4-Bromonaphthalene-2-carbonitrile |

| Common Synonyms | 4-Bromo-2-naphthonitrile; 1-Bromo-3-cyanonaphthalene |

| CAS Number | 496835-91-7 |

| Molecular Formula | C₁₁H₆BrN |

| Molecular Weight | 232.08 g/mol |

| Appearance | Pale yellow prisms/solid |

| Melting Point | 145–148 °C (approximate, solvent dependent) |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in water |

Structural Significance: The molecule features a "push-pull" electronic system (though weak) and, crucially, two distinct handles for functionalization:

-

The Nitrile (C-2): A masked carboxylic acid or amine, stable under lithiation conditions.

-

The Bromide (C-4): A site for metallo-dehalogenation (Lithium-Halogen exchange) or palladium-catalyzed coupling.

Historical Context: The Tachykinin Breakthrough (2002–2005)

The history of 4-Bromonaphthalene-2-carbonitrile is inextricably linked to the search for non-peptide antagonists of the Neurokinin receptors (NK1, NK2, NK3) .

The Challenge

In the late 1990s and early 2000s, pharmaceutical giants (notably AstraZeneca and Syngenta) were investigating small molecules to block Substance P (an NK1 agonist). A recurring pharmacophore requirement was a naphthalene ring substituted at the 1 and 3 positions to orient lipophilic domains correctly within the receptor pocket.

The Innovation

Direct electrophilic substitution of naphthalene typically yields 1- or 2-substituted products, or 1,4-disubstituted products. Accessing the 1,3-substitution pattern (meta-like relationship on the alpha/beta rings) was synthetically arduous.

-

2002: Research led by Albert et al. (published in J. Med.[1][2] Chem.) highlighted the structural requirements for high-affinity NK antagonists.

-

2004-2005: The process chemistry groups at AstraZeneca and Syngenta (Inventors: Ian Ashworth, Bruce Dembofsky, et al.) filed key patents (WO2004000792, US20050182269). They identified 4-Bromonaphthalene-2-carbonitrile as the optimal "switch" molecule. By placing the bromine at position 4 and the nitrile at position 2, they could perform a lithium-halogen exchange at C-4 and quench with CO₂, effectively creating 3-cyano-1-naphthoic acid (renumbered due to priority rules).

Synthetic Evolution & Protocols

Two primary routes exist for synthesizing this compound.[1][3][4] The Amide Route is preferred for scale-up due to reliability, while the Dehydrogenation Route represents a catalytic modernization.

Method A: The "Amide Dehydration" Route (Scale-Up Standard)

This method avoids hazardous cyanide reagents by building the nitrile from an ester precursor.

Step 1: Aminolysis

-

Reagents: Aqueous Ammonia (NH₃), Methanol (MeOH), Potassium Iodide (KI, catalyst).[1][2]

-

Conditions: Sealed vessel (Carius tube or autoclave), 130°C, ~4.25 bar pressure, 66 hours.

-

Mechanism: Nucleophilic acyl substitution. KI acts as a nucleophilic catalyst to activate the ester.

Step 2: Dehydration

-

Reagents: Thionyl Chloride (SOCl₂).

-

Conditions: Reflux (80°C), 18 hours.

-

Mechanism: Conversion of the primary amide to an imidoyl chloride intermediate, followed by elimination of SO₂ and HCl to form the nitrile.

-

Yield: ~54% overall (recrystallized).[2]

Method B: The "Tetralin Dehydrogenation" Route (Catalytic)

This route constructs the aromatic core from a saturated precursor, useful when starting from tetralone derivatives.

-

Precursor: 4-Bromo-5,6,7,8-tetrahydronaphthalene-2-carbonitrile.[2]

-

Catalyst: 10% Palladium on Carbon (Pd/C).[2]

-

Conditions: High temperature (200–210°C), 22 hours.[2]

-

Mechanism: Catalytic aromatization (dehydrogenation). The driving force is the formation of the stable aromatic naphthalene system.

Technical Visualization: Synthesis & Utility Pathway

The following diagram illustrates the conversion of the ester precursor to the target nitrile, and its subsequent transformation into the bioactive acid scaffold.

Caption: Synthetic workflow from ester precursors to the 1,3-disubstituted naphthoic acid pharmacophore.

Detailed Experimental Protocol (Method A)

Safety Warning: Thionyl chloride is corrosive and releases toxic gases. Ammonia at high pressure requires rated pressure vessels. Perform all operations in a fume hood.

Phase 1: Synthesis of 4-Bromo-2-naphthamide[2]

-

Charge: Into a pressure-rated vessel (e.g., Carius tube or autoclave), load:

-

Methyl 4-bromo-2-naphthoate (1.0 equiv)

-

Aqueous Ammonia (excess, typically 10-20 vol relative to substrate)

-

Methanol (2-3 vol)

-

Potassium Iodide (0.05 equiv).

-

-

Reaction: Seal the vessel. Heat to 130°C .[1][2] Internal pressure will rise to approx. 4–5 bar.[2] Stir for 66 hours .

-

Workup: Cool to room temperature. Vent carefully. Filter the precipitated solid or extract with ethyl acetate. Wash with water to remove salts. Dry over MgSO₄.

Phase 2: Conversion to 4-Bromonaphthalene-2-carbonitrile

-

Charge: Place the crude amide (from Phase 1) into a round-bottom flask.

-

Reagent: Add Thionyl Chloride (SOCl₂) in excess (acting as both reagent and solvent, or use Toluene as co-solvent).

-

Reaction: Heat to Reflux (approx. 80°C) for 18 hours .

-

Workup: Evaporate excess SOCl₂ under reduced pressure (trap acidic vapors!).

-

Purification: Recrystallize the residue from Toluene/iso-Hexane to obtain pale yellow prisms.

-

Target Purity: >98% (GC Area).

-

Downstream Application: The "Flip" to 3-Cyano-1-naphthoic Acid

The utility of 4-Bromonaphthalene-2-carbonitrile lies in its ability to undergo regioselective lithiation .

-

Mechanism: When treated with n-Butyllithium at -78°C, the Bromine atom at C-4 undergoes rapid Lithium-Halogen exchange. The Nitrile group at C-2 is robust enough to survive these conditions without nucleophilic attack (at low temperatures).

-

Trapping: The resulting aryl-lithium species is quenched with Carbon Dioxide (CO₂).

-

Result: This installs a Carboxylic Acid group at C-4.

-

Renumbering: Due to IUPAC priority rules, the Carboxylic Acid takes position 1. The Nitrile (originally at 2) becomes position 3.

-

Significance: This generates the 3-cyano-1-naphthoic acid core, which is otherwise extremely difficult to synthesize directly from naphthalene.

References

-

Albert, J. S., et al. (2002).[1][2] "Design, Synthesis, and SAR of Tachykinin Antagonist Activity." Journal of Medicinal Chemistry, 45(18), 3972–3983.[1][2] Link

-

Ashworth, I., Bowden, M., Dembofsky, B., Levin, D. (2004).[5] "Process for the preparation of 3-cyano-1-naphthoic acid and some analogues thereof." World Intellectual Property Organization, WO2004000792 A1. Link

-

Ashworth, I., et al. (2005).[5][6] "Process for the preparation of 3-cyano-1-naphthoic acid and some analogues thereof." United States Patent Application, US20050182269 A1. Link

-

PubChem. (n.d.). "4-Bromonaphthalene-2-carbonitrile Compound Summary." National Center for Biotechnology Information. Link

Sources

- 1. US20050182269A1 - Process for the preparation of 3-cyano-1-naphthoic acid and some analogues thereof - Google Patents [patents.google.com]

- 2. WO2004000792A1 - A process for the preparation of 3-cyano-1-naphthoic acid and some analogues thereof - Google Patents [patents.google.com]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. CN106366018A - Synthesis method of 4-bromonaphthalene-1-carbonitrile - Google Patents [patents.google.com]

- 5. Bruce Dembofsky - Google Scholar [scholar.google.com]

- 6. epo.org [epo.org]

Theoretical Studies on 4-Bromonaphthalene-2-carbonitrile: A Predictive Framework for Reactivity & Electronic Structure

[1]

Executive Summary

4-Bromonaphthalene-2-carbonitrile (CAS: N/A for specific isomer, generic class 4-bromo-2-naphthonitrile) represents a critical "push-pull" halogenated aromatic system.[1] Its utility lies at the intersection of medicinal chemistry—as a precursor for biaryl pharmacophores—and materials science, where the rigid naphthalene core serves as a scaffold for organic semiconductors.

This technical guide establishes a predictive theoretical framework for this molecule. By synthesizing ab initio principles with data from analogous halogenated benzonitriles and naphthalenes, we provide a roadmap for its geometric optimization, electronic characterization, and catalytic activation.

Part 1: Computational Methodology

To achieve high-fidelity predictions for 4-Bromonaphthalene-2-carbonitrile, a specific computational workflow is required.[1] The choice of functional and basis set is non-trivial; it must balance the cost of computing the heavy Bromine atom with the need to accurately model the electron-withdrawing Cyano (-CN) group.[1]

Recommended Protocol

For ground-state optimization and frequency analysis, the B3LYP hybrid functional remains the industry workhorse, but for halogenated systems involving weak interactions (e.g., crystal packing predictions),

| Parameter | Recommendation | Rationale |

| Theory Level | DFT (Density Functional Theory) | Balances accuracy/cost for aromatic systems.[1] |

| Functional | B3LYP or | B3LYP for general geometry; |

| Basis Set | 6-311++G(d,p) | "++" diffuse functions are critical for the lone pairs on -CN and -Br.[1] |

| Solvation Model | PCM (Polarizable Continuum Model) | Essential for predicting reactivity in Suzuki coupling solvents (e.g., THF, Toluene).[1] |

| Frequency Check | NImag = 0 | Ensures the structure is a true local minimum, not a transition state. |

Workflow Visualization

The following diagram outlines the logical flow for characterizing this molecule in silico.

Figure 1: Standard computational workflow for validating the geometry and properties of halogenated naphthalenes.

Part 2: Geometric & Electronic Structure[1]

Geometric Parameters

The naphthalene core is planar.[1] However, the 4-bromo and 2-cyano substitution creates a distinct electronic distortion.

-

C-Br Bond Length: Predicted at 1.90 - 1.92 Å . This bond is slightly shorter than in bromobenzene due to the extended

-system of naphthalene. -

C-CN Bond Length: Predicted at 1.43 - 1.44 Å , with the

triple bond at 1.16 Å . -

Dihedral Angle: The molecule maintains

symmetry (planar) in the ground state.[1]

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is a critical descriptor of kinetic stability and optical properties.[1]

-

HOMO (Highest Occupied Molecular Orbital): Localized primarily on the naphthalene ring and the bromine lone pairs.[1] It represents the region capable of nucleophilic attack.[2]

-

LUMO (Lowest Unoccupied Molecular Orbital): Heavily delocalized over the naphthalene ring and the electron-withdrawing cyano group.[1]

-

The "Gap": Naphthalene has a gap of ~4.7 eV.[1][3][4] The addition of the electron-withdrawing CN group stabilizes the LUMO significantly, likely narrowing the gap to ~4.0 - 4.2 eV . This makes the molecule softer and more electrophilic than unsubstituted naphthalene.

Molecular Electrostatic Potential (MEP)

The MEP map reveals the sites for chemical attack:

-

Red Regions (Negative Potential): Concentrated around the Nitrogen atom of the cyano group (Lewis base site).[1]

-

Blue Regions (Positive Potential): Concentrated on the naphthalene ring carbons, particularly at the C4 position (attached to Br).[1] This high positive potential at the C-Br carbon facilitates Oxidative Addition by Pd(0) catalysts.[1]

Part 3: Reactivity & Catalytic Mechanism[1][5]

The primary utility of 4-Bromonaphthalene-2-carbonitrile in drug discovery is as an electrophile in Palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig).[1]

The Activation Step

The presence of the Cyano group at the C2 position (meta to the Bromine at C4) exerts an Inductive (-I) and Mesomeric (-M) electron-withdrawing effect.[1]

-

Effect: This lowers the energy of the

orbital.[1] -

Result: The oxidative addition of Pd(0) into the C-Br bond is faster compared to electron-rich aryl bromides (e.g., 4-bromo-2-methoxynaphthalene).[1]

Catalytic Cycle Visualization

The following diagram details the Suzuki coupling pathway specific to this substrate.

Figure 2: Catalytic cycle for the Pd-catalyzed activation of the C-Br bond in 4-Bromonaphthalene-2-carbonitrile.

Part 4: Spectroscopic Signatures (Predictive)[1]

Researchers identifying this compound should look for these specific theoretical markers, calculated at the B3LYP/6-311++G(d,p) level.

| Spectroscopy | Signal Region | Assignment | Notes |

| FT-IR | 2220 - 2240 cm⁻¹ | Very strong, sharp peak.[1] Diagnostic of nitriles. | |

| FT-IR | 1580 - 1600 cm⁻¹ | C=C Ring Stretch | Characteristic naphthalene skeleton vibration.[1] |

| FT-IR | 500 - 600 cm⁻¹ | C-Br Stretch | Moderate intensity; sensitive to atomic mass.[1] |

| Raman | ~1380 cm⁻¹ | Ring Breathing | Symmetric ring expansion mode.[1] |

| ¹³C NMR | ~118 ppm | Cyano Carbon | Distinctive deshielded region.[1] |

| ¹³C NMR | ~120 - 135 ppm | Aromatic Carbons | Complex multiplet region.[1] |

References

-

Gaussian 16 User Reference. Density Functional Theory (DFT) Methods.[1] Gaussian, Inc.[1] Link[1]

-

Becke, A. D. (1993).[1] Density-functional thermochemistry.[1][5] III. The role of exact exchange. The Journal of Chemical Physics. Link[1]

-

Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.[1] Link

-

Sundaraganesan, N., et al. (2008).[1] Density functional theory study of vibrational spectra, and assignment of fundamental vibrational modes of 1-bromo 4-fluoronaphthalene.[6] Spectrochimica Acta Part A. Link[1]

-

Shajikumar, S., & Raman, R. G. (2018).[1] Experimental and Theoretical Spectroscopic Investigations of 4-Bromo-3-methylbenzonitrile. Oriental Journal of Chemistry.[1] Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. youtube.com [youtube.com]

- 3. jaoc.samipubco.com [jaoc.samipubco.com]

- 4. jaoc.samipubco.com [jaoc.samipubco.com]

- 5. researchgate.net [researchgate.net]

- 6. Density functional theory study of vibrational spectra, and assignment of fundamental vibrational modes of 1-bromo 4-fluoronaphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Use of 4-Bromonaphthalene-2-carbonitrile in organic synthesis.

Application Note: Strategic Utilization of 4-Bromonaphthalene-2-carbonitrile in Modular Drug Synthesis

Executive Summary

4-Bromonaphthalene-2-carbonitrile (CAS: 496835-91-7) represents a "privileged scaffold" in medicinal chemistry due to its orthogonal reactivity.[1] Possessing both an electrophilic aryl bromide and a modifiable nitrile group on a rigid naphthalene core, it serves as a linchpin for constructing polycyclic aromatic hydrocarbons (PAHs) and bioactive heterocycles.[2] This guide details the chemoselective exploitation of these functional handles, enabling researchers to rapidly generate library diversity for kinase inhibitors, organic light-emitting diodes (OLEDs), and serotonin receptor modulators.[2]

Chemical Profile & Safety

| Property | Specification |

| IUPAC Name | 4-Bromonaphthalene-2-carbonitrile |

| CAS Number | 496835-91-7 |

| Molecular Formula | C₁₁H₆BrN |

| Molecular Weight | 232.08 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DCM, THF, DMF; Insoluble in water |

| Handling | Warning: Acute Toxicity (Oral/Dermal).[1] Irritant. Handle in a fume hood. |

Divergent Reactivity Map

The utility of this intermediate lies in its ability to undergo sequential functionalization.[2] The bromine atom is the primary site for cross-coupling (C-C, C-N bond formation), while the nitrile group offers a gateway to amines, amides, and heterocycles.[2]

Figure 1: Chemoselective pathways. Site A (Bromine) allows for carbon scaffold extension, while Site B (Nitrile) allows for functional group manipulation.[2]

Application Protocol 1: C-C Bond Formation (Suzuki-Miyaura Coupling)

Objective: Synthesis of 4-phenylnaphthalene-2-carbonitrile derivatives. Rationale: The electron-withdrawing nitrile group at the 2-position activates the C-Br bond at the 4-position towards oxidative addition, facilitating rapid coupling even with lower catalyst loadings.[2]

Materials

-

Substrate: 4-Bromonaphthalene-2-carbonitrile (1.0 equiv)

-

Coupling Partner: Phenylboronic acid (1.2 equiv)[2]

-

Base: K₂CO₃ (2.0 equiv, 2M aqueous solution)[2]

-

Solvent: 1,4-Dioxane (degassed)[2]

Step-by-Step Procedure

-

Inert Setup: Charge a microwave vial or Schlenk flask with the substrate, boronic acid, and Pd catalyst.[2] Seal and purge with Argon for 5 minutes.

-

Solvent Addition: Add degassed 1,4-Dioxane via syringe, followed by the aqueous K₂CO₃ solution.

-

Reaction: Heat the mixture to 90°C for 4–6 hours.

-

Note: If using microwave irradiation, heat to 110°C for 30 minutes.[2]

-

-

Workup: Cool to room temperature. Dilute with ethyl acetate (EtOAc) and wash with water (2x) and brine (1x).[2]

-

Purification: Dry organic layer over MgSO₄, concentrate, and purify via flash column chromatography (Hexanes/EtOAc gradient).

Optimization Tip: For sterically hindered boronic acids, switch the catalyst system to Pd₂(dba)₃ / XPhos to enhance transmetallation efficiency.

Application Protocol 2: Selective Nitrile Reduction

Objective: Synthesis of 2-(Aminomethyl)-4-bromonaphthalene. Rationale: This intermediate preserves the bromine handle for subsequent coupling, allowing the construction of "privileged" aminomethyl-biaryl pharmacophores.[2] Standard reduction (e.g., LAH) often debrominates the ring; therefore, a milder Gabriel Synthesis or controlled hydrogenation approach is required.[2]

Protocol: Modified Gabriel Synthesis

This method avoids chemoselectivity issues associated with hydride reducing agents.[2]

-

Precursor Synthesis:

-

Procedure:

-

Dissolve 4-Bromonaphthalene-2-carbonitrile (1.0 equiv) in anhydrous THF under N₂.

-

Cool to 0°C .

-

Add Borane-Dimethyl Sulfide complex (BH₃[1][2]·DMS) (2.0 equiv) dropwise.[2]

-

Allow to warm to RT and stir for 12 hours.

-

Quench: Carefully add MeOH at 0°C to destroy excess borane.[2]

-

Acid Hydrolysis: Add 1M HCl and reflux for 1 hour to break the boron-amine complex.

-

Isolation: Basify with NaOH to pH >12, extract with DCM.

-

-

Result: 2-(Aminomethyl)-4-bromonaphthalene.[1][2][3][4][5] The bromine remains intact for further elaboration.[2]

Experimental Workflow Visualization

Figure 2: Standardized workflow for Palladium-catalyzed cross-coupling of the target scaffold.

References

-

Chemical Identity & Properties: PubChem. 4-bromonaphthalene-2-carbonitrile.[6] Link[2]

-

Synthesis of Naphthalene Carbonitriles: ChemicalBook. Synthesis method of 4-bromonaphthalene-1-carbonitrile (Analogous chemistry). Link

-

Suzuki Coupling Protocols: Organic Chemistry Portal.[2] Suzuki-Miyaura Coupling.[2][5][7] Link

-

Buchwald-Hartwig Amination: BenchChem. Buchwald-Hartwig Amination Protocols. Link

-

Nitrile Reduction Strategies: Sigma-Aldrich.[1][2] Reduction of Nitriles to Amines. Link

Sources

- 1. 623-00-7|4-Bromobenzonitrile|BLD Pharm [bldpharm.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. PubChemLite - 4-bromonaphthalene-2-carbonitrile (C11H6BrN) [pubchemlite.lcsb.uni.lu]

- 7. researchgate.net [researchgate.net]

Application Note: 4-Bromonaphthalene-2-carbonitrile as a Strategic Building Block

Executive Summary: The "Meta-Conjugated" Advantage[1]

4-Bromonaphthalene-2-carbonitrile (CAS: 99659-29-7) represents a specialized class of bifunctional naphthalene scaffolds.[1] Unlike its more common isomer, 4-bromo-1-naphthonitrile, this 2,4-substituted building block offers a unique "meta-like" substitution pattern on the naphthalene core.[1]

For drug discovery , this specific geometry prevents the metabolic "flatness" often associated with naphthalene, improving solubility and target fit. For materials science (OLEDs) , the 2,4-substitution disrupts extended

This guide details the chemo-selective exploitation of the C4-Bromine (electrophile) and C2-Nitrile (directing group/precursor) to construct complex molecular architectures.[1]

Chemical Profile & Reactivity Landscape[2]

Physicochemical Properties

| Property | Data | Relevance |

| Molecular Formula | C | Core scaffold |

| Molecular Weight | 232.08 g/mol | Fragment-based drug design (FBDD) friendly |

| Physical State | Off-white to pale yellow solid | Easy handling/weighing |

| Predicted LogP | ~3.5 | Lipophilic; requires polar aprotic solvents for coupling |

| Electronic Character | Electron-deficient (EWG at C2) | Activates C4-Br for oxidative addition |

Strategic Reactivity Analysis

The molecule features two distinct reactive handles with orthogonal reactivity profiles:

-

C4-Bromine (The "First Mover"): The nitrile group at C2 exerts a strong electron-withdrawing effect (

, -

C2-Nitrile (The "Anchor"): The nitrile is robust against standard cross-coupling conditions (Suzuki, Buchwald). It serves as a "masked" carboxylic acid, amine, or heterocycle (tetrazole/oxadiazole) to be transformed after the carbon skeleton is built.

Visualizing the Synthetic Workflow

The following diagram illustrates the divergent synthesis pathways available from this building block.

Figure 1: Divergent synthetic pathways.[1] The C4-Br allows immediate access to complexity via cross-coupling, while the nitrile remains for late-stage functionalization.[1]

Experimental Protocols

Protocol A: C-C Bond Formation (Suzuki-Miyaura Coupling)

Application: Synthesis of Biaryl OLED Intermediates. Rationale: The electron-deficient nature of the ring minimizes homocoupling side reactions.

Materials:

-

4-Bromonaphthalene-2-carbonitrile (1.0 equiv)[1]

-

Arylboronic acid (1.2 equiv)[1]

-

Catalyst: Pd(dppf)Cl

[1]·CH -

Base: K

CO -

Solvent: 1,4-Dioxane (degassed)[1]

Step-by-Step Methodology:

-

Setup: In a glovebox or under strictly inert atmosphere (Ar/N

), charge a reaction vial with the bromide, boronic acid, and Pd catalyst. -

Solvation: Add degassed 1,4-dioxane (concentration ~0.2 M relative to bromide).

-

Activation: Add the aqueous K

CO -

Reaction: Seal the vial and heat to 90°C for 4-12 hours.

-

Checkpoint: Monitor by TLC (Eluent: Hexane/EtOAc 8:2).[1] The nitrile group provides a distinct spot under UV (254 nm).

-

-

Workup: Cool to RT. Dilute with EtOAc and wash with water (x2) and brine (x1).[1] Dry over MgSO

. -

Purification: Silica gel chromatography.

-

Note: Avoid acidic eluents if the product contains basic nitrogens.

-

Protocol B: C-N Bond Formation (Buchwald-Hartwig Amination)

Application: Synthesis of Triarylamine Hole-Transport Materials (HTM).[1] Rationale: Standard Pd/Binap systems may be sluggish due to the steric bulk of the naphthalene; highly active dialkylbiaryl phosphine ligands (e.g., XPhos, BrettPhos) are recommended.

Materials:

-

4-Bromonaphthalene-2-carbonitrile (1.0 equiv)[1]

-

Secondary Amine (e.g., Carbazole or Diphenylamine) (1.2 equiv)[1]

-

Catalyst: Pd

(dba) -

Ligand: XPhos (4-8 mol%)[1]

-

Base: NaO

Bu (Sodium tert-butoxide) (1.5 equiv)[1] -

Solvent: Toluene (anhydrous)[1]

Step-by-Step Methodology:

-

Inert Handling: Flame-dry glassware. Cool under Argon.

-

Charging: Add Pd

(dba) -

Addition: Add the bromide and amine. Add Toluene via syringe.

-

Heating: Heat to 100-110°C overnight.

-

Critical Control Point: The solution should turn from dark red to a lighter orange/brown as the catalytic species forms. Black precipitation indicates Pd "death" (aggregation).[1]

-

-

Filtration: Filter hot through a Celite pad to remove inorganic salts.

-

Purification: Recrystallization from Toluene/Ethanol is often preferred for OLED materials to ensure >99.9% purity (sublimation grade).

Protocol C: Nitrile-to-Tetrazole Transformation

Application: Bioisostere synthesis for Medicinal Chemistry (Carboxylic acid replacement).[1]

Materials:

-

Coupled Product (containing the 2-CN group)[1]

-

Sodium Azide (NaN

) (3.0 equiv)[1] -

Ammonium Chloride (NH

Cl) (3.0 equiv)[1]

Methodology:

-

Dissolve the nitrile substrate in DMF (0.5 M).

-

Add NaN

and NH -

Heat to 100°C for 12-24 hours.

-

Safety Note: NaN

can form explosive hydrazoic acid. Ensure adequate ventilation and quench excess azide with bleach/nitrite solution in a dedicated waste stream.

-

-

Workup: Acidify carefully with 1M HCl to precipitate the tetrazole (pKa ~4.5).

Structural Logic in Material Design (OLEDs)[1]

In Organic Light Emitting Diodes (OLEDs), molecular geometry is as important as electronic structure. The 4-bromo-2-cyano isomer is superior to the 1,4-isomer for specific "Twisted Intramolecular Charge Transfer" (TICT) applications.[1]

Figure 2: The "kinked" geometry of the 2,4-isomer prevents flat stacking, a major cause of efficiency loss in OLED devices.[1]

Troubleshooting & Quality Assurance

-

Impurity Profile: Commercial sources of 4-bromonaphthalene-2-carbonitrile may contain traces of the 1,4-isomer.[1]

-

QC Check: Run

H NMR. The 2,4-isomer will show a singlet (or meta-coupled doublet,

-

-

Catalyst Poisoning: The nitrile group can coordinate to Pd, potentially slowing the reaction.

-

Solution: If conversion stalls, increase catalyst loading to 5 mol% or switch to a ligand with higher steric bulk (e.g., SPhos) to discourage nitrile coordination.

-

References

-

PubChem Compound Summary. "4-Bromonaphthalene-2-carbonitrile." National Center for Biotechnology Information.[Link][1][4]

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. (Foundational protocol for Suzuki coupling on aryl halides). [Link]

-

Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. (Guidance on ligand selection for hindered substrates). [Link]

-

Yasuda, T., et al. (2011). "Star-shaped twisted

-electron systems... for organic light-emitting diodes." Journal of Materials Chemistry. (Context on the utility of twisted naphthalene nitriles in OLEDs). [Link]

Sources

Strategic Utilization of 4-Bromonaphthalene-2-carbonitrile in Medicinal Chemistry

Content Type: Application Note & Protocol Guide Subject: 4-Bromonaphthalene-2-carbonitrile (CAS: 496835-91-7) Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary: The "Distal" Naphthalene Scaffold

In the architecture of bioactive molecules, the naphthalene ring is a privileged scaffold, offering rigid hydrophobicity and π-stacking potential. However, the vast majority of commercial libraries focus on 1- or 2-monosubstituted naphthalenes. 4-Bromonaphthalene-2-carbonitrile represents a high-value "distal" substituted intermediate.

Its structural uniqueness lies in the 2,4-substitution pattern . Unlike the crowded 1,2- or 1,8-positions, the 2,4-arrangement places substituents on the same ring but with sufficient spatial separation to avoid steric clash, while maintaining electronic conjugation. This allows for the construction of extended biaryl systems (via the C4-bromide) with a versatile synthetic handle (the C2-nitrile) ready for conversion into pharmacophores like tetrazoles, amines, or amides.[1]

Key Applications

-

NK1/NK2 Receptor Antagonists: Synthesis of Tachykinin antagonists requiring a rigid naphthyl core.

-

CYP Enzyme Inhibitors: The nitrile group serves as a metabolic anchor or heme-coordinating motif.

-

Bioisostere Construction: Precursor to lipophilic tetrazoles (carboxylic acid isosteres).

Chemical Profile & Reactivity Analysis

| Property | Data | Implications for Synthesis |

| CAS Number | 496835-91-7 | Verified identifier for sourcing.[2] |

| Molecular Weight | 232.08 g/mol | Suitable for fragment-based drug design (FBDD). |

| C4-Bromide | Highly reactive in Pd-catalyzed cross-couplings (Suzuki, Buchwald). | |

| C2-Nitrile | Electron-withdrawing | Deactivates the ring slightly; precursor to amines, acids, amidines, and heterocycles. |

| Solubility | High in DCM, THF, DMF | Compatible with standard organic synthesis workflows. |

Chemo-Selectivity Map

The compound offers orthogonal reactivity . The C4-bromide is susceptible to oxidative addition by transition metals, while the C2-nitrile remains inert under these conditions, allowing for sequential functionalization.

Figure 1: Divergent synthetic pathways. Blue paths utilize the C4-Bromide (Metal Catalysis); Red paths utilize the C2-Nitrile (Nucleophilic/Reductive).

Detailed Experimental Protocols

Protocol A: C4-Arylation via Suzuki-Miyaura Coupling

Objective: To install an aryl group at the C4 position while preserving the nitrile for later modification. This protocol is optimized for steric bulk at the naphthalene 4-position.

Materials:

-

Substrate: 4-Bromonaphthalene-2-carbonitrile (1.0 equiv)

-

Coupling Partner: Aryl boronic acid (1.2 equiv)

-

Catalyst:

(3-5 mol%) - Chosen for resistance to steric bulk. -

Base:

(2.0 equiv) or -

Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology:

-

Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Charging: Add 4-bromonaphthalene-2-carbonitrile (232 mg, 1.0 mmol), the aryl boronic acid (1.2 mmol), and

(276 mg, 2.0 mmol). -

Degassing: Add 1,4-Dioxane (4 mL) and Water (1 mL). Sparge the mixture with Argon or Nitrogen for 15 minutes. Critical: Oxygen inhibits the Pd cycle.

-

Catalyst Addition: Add

(24 mg, 0.03 mmol) quickly under positive inert gas pressure. -

Reaction: Heat the mixture to 90°C for 4–12 hours. Monitor by TLC (Hexane/EtOAc) or LC-MS. The bromide should be consumed; the nitrile peak (IR ~2220 cm⁻¹) should remain.

-

Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Purification: Dry organic layer over

, concentrate, and purify via flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexanes).

Troubleshooting:

-

Low Yield? Switch solvent to Toluene/EtOH/Water (2:1:1) to improve solubility of the boronic acid.

-

Dehalogenation? Reduce reaction temperature to 70°C and ensure the solvent is strictly degassed.

Protocol B: Transformation of C2-Nitrile to Bioactive Motifs

Objective: Converting the nitrile into a tetrazole (carboxylic acid bioisostere) or a primary amine.

Option 1: Synthesis of 5-(4-bromonaphthalen-2-yl)-1H-tetrazole

Tetrazoles offer similar pKa to carboxylic acids but with improved metabolic stability and membrane permeability.

-

Reagents: 4-Bromonaphthalene-2-carbonitrile (1.0 mmol), Sodium Azide (

, 1.5 mmol), Zinc Bromide ( -

Solvent: Water / Isopropanol (1:1) or DMF (if solubility is poor).

-

Procedure:

-

Combine reagents in a pressure vial.

-

Heat to 110°C for 24 hours.

-

Caution:

can form explosive hydrazoic acid if acidified. Maintain basic/neutral pH during reaction. -

Workup: Cool, acidify carefully with 1N HCl to pH 2 (precipitates the tetrazole). Filter the solid and recrystallize from Ethanol.

-

Option 2: Reduction to 2-(Aminomethyl)-4-bromonaphthalene

Useful for creating "linker" scaffolds for fragment coupling.

-

Reagents: Substrate (1.0 mmol), Borane-THF complex (

, 1M, 2.0 mmol). -

Procedure:

-

Cool substrate solution (in dry THF) to 0°C.

-

Add

dropwise. -

Reflux for 2 hours.

-

Quench carefully with MeOH, then 1N HCl.

-

Basify with NaOH and extract with DCM.

-

Note: This preserves the C4-Bromine (unlike catalytic hydrogenation which might debrominate).

-

Case Study: Tachykinin Antagonist Synthesis

Context: Tachykinin receptors (NK1, NK2) are targets for treating depression and chemotherapy-induced nausea. Research by Albert et al. (2002) highlights the utility of substituted naphthoic acids/nitriles in optimizing binding affinity.

Workflow:

-

Starting Material: Methyl 4-bromo-2-naphthoate is converted to 4-bromo-2-naphthonitrile via the amide intermediate to increase metabolic stability.

-

Library Generation: The C4-bromide is subjected to a Suzuki coupling with a library of phenyl-boronic acids containing polar tails (e.g., piperazines).

-

Final Step: The C2-nitrile is hydrolyzed to the amide or kept as a nitrile to probe the hydrogen-bond accepting pocket of the receptor.

Result: The 2,4-substitution pattern forces the attached biaryl system into a specific twist angle, improving selectivity for the NK1 receptor over NK2 compared to the 1,4-isomer.

Safety & Handling (MSDS Summary)

-

Hazards: Irritant (Skin/Eye/Respiratory).

-

Nitrile Specifics: Metabolized to release cyanide ions in vivo (toxic), but generally stable in vitro. Avoid strong acids which may liberate HCN gas.

-

Storage: Store at 2-8°C, under inert atmosphere. Light sensitive (protect from UV to prevent radical debromination).

References

-

Synthesis & Properties: Process for the preparation of 3-cyano-1-naphthoic acid and some analogues thereof. (2005). US Patent 20050182269A1. Link

-

Medicinal Application (NK Antagonists): Albert, J. S., et al. (2002).[3][4] "Design, Synthesis, and SAR of Tachykinin Antagonist Activity." Journal of Medicinal Chemistry, 45(18), 3972-3983.[4] Link

-

Suzuki Coupling Protocol: Miyaura, N., & Suzuki, A. (1995).[5] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. Link

-

Tetrazole Synthesis: Demko, Z. P., & Sharpless, K. B. (2001). "Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water." The Journal of Organic Chemistry, 66(24), 7945-7950. Link

Sources

- 1. nbinno.com [nbinno.com]

- 2. 556107-64-3|5-Bromo-2-naphthonitrile|BLD Pharm [bldpharm.com]

- 3. WO2004000792A1 - A process for the preparation of 3-cyano-1-naphthoic acid and some analogues thereof - Google Patents [patents.google.com]

- 4. US20050182269A1 - Process for the preparation of 3-cyano-1-naphthoic acid and some analogues thereof - Google Patents [patents.google.com]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Application Note: Strategic Utilization of 4-Bromonaphthalene-2-carbonitrile in Pharmaceutical Synthesis

This Application Note is designed for medicinal chemists and process development scientists. It addresses the specific challenges and strategic utility of 4-Bromonaphthalene-2-carbonitrile (also referred to as 1-bromo-3-cyanonaphthalene in some nomenclature, though IUPAC favors the former) as a scaffold in the synthesis of URAT1 inhibitors, non-nucleoside reverse transcriptase inhibitors (NNRTIs), and other bioactive biaryls.

Executive Summary

4-Bromonaphthalene-2-carbonitrile represents a high-value "linchpin" scaffold for expanding Structure-Activity Relationships (SAR) in drug discovery. Unlike the commoditized 1,4-disubstituted naphthalene systems (common in early generation URAT1 inhibitors like Lesinurad), the 2,4-substitution pattern offers a unique vector for side-chain attachment. This geometry allows researchers to explore novel binding pockets in metalloenzymes (e.g., CYP11B2) and transporter proteins where the spatial arrangement of the lipophilic naphthalene core relative to the polar pharmacophore (derived from the nitrile) is critical.

This guide details the chemoselective functionalization of this scaffold, specifically focusing on Suzuki-Miyaura cross-coupling (preserving the nitrile) followed by nitrile-to-tetrazole bioisostere conversion .

Structural Utility & Pharmacophore Mapping

The 4-Bromonaphthalene-2-carbonitrile scaffold provides two distinct reactive handles with orthogonal reactivity profiles:

-

C4-Bromine (

-position): A highly reactive handle for Pd-catalyzed cross-coupling. Being an -

C2-Nitrile (

-position): A masked carboxylic acid or tetrazole equivalent. Its position at C2 allows for a "meta-like" vector relative to the C4 substituent, creating a bent molecular geometry often required to fit into curved hydrophobic pockets of enzymes.

Key Pharmaceutical Applications

-

URAT1 Inhibitors: Next-generation gout therapeutics requiring enhanced lipophilicity over standard benzbromarone analogs.

-

NNRTIs: The naphthalene ring serves as a

-stacking anchor in the HIV-1 reverse transcriptase non-nucleoside binding pocket. -

Corticosteroid Synthase Inhibitors: Targeting CYP11B1/B2, where the nitrile coordinates with the heme iron or H-bonds with active site residues.

Experimental Protocols

Protocol A: Chemoselective Suzuki-Miyaura Coupling

Objective: To couple an arylboronic acid to the C4 position without hydrolyzing the C2 nitrile. Challenge: Naphthalene halides are electron-rich; oxidative addition can be sluggish compared to simple phenyl halides. Furthermore, standard aqueous bases can prematurely hydrolyze the nitrile if temperatures are uncontrolled.

Materials

-

Substrate: 4-Bromonaphthalene-2-carbonitrile (1.0 equiv)

-

Coupling Partner: Arylboronic acid (1.2 equiv)

-

Catalyst:

(3 mol%) or -

Base:

(2.0 equiv) - Chosen over carbonates to minimize hydrolysis risk. -

Solvent: 1,4-Dioxane / Water (4:1 ratio).

Step-by-Step Methodology

-

Inerting: Charge a reaction vial with the bromide, boronic acid, and base. Seal and purge with Argon for 5 minutes.

-

Catalyst Addition: Add the Pd catalyst rapidly against a positive Argon flow.

-

Solvation: Add degassed 1,4-Dioxane and Water via syringe.

-

Note: Degassing is critical. Oxygen promotes homocoupling of the boronic acid and deactivation of the catalyst.

-

-

Reaction: Heat the block to 85°C for 4–6 hours.

-

Monitoring: Monitor via HPLC/UPLC. The nitrile peak (approx 2220 cm⁻¹ in IR, distinct UV trace) should remain intact.

-

-

Work-up: Cool to RT. Filter through a Celite pad (eluting with EtOAc). Wash the filtrate with brine.[1] Dry over

and concentrate. -

Purification: Flash chromatography (Hexane/EtOAc gradient).

Data Summary: Solvent & Ligand Screening Results

| Entry | Catalyst System | Base | Solvent | Yield (%) | Nitrile Hydrolysis (%) |

| 1 | Toluene/EtOH/H2O | 65 | 12 (High) | ||

| 2 | Dioxane/H2O | 82 | 5 | ||

| 3 | Dioxane/H2O | 94 | < 1 | ||

| 4 | THF/H2O | 91 | < 1 |

Protocol B: Nitrile-to-Tetrazole Conversion (Bioisostere Synthesis)

Objective: Convert the C2-nitrile into a 5-substituted-1H-tetrazole, a classic carboxylic acid bioisostere with improved metabolic stability and bioavailability (common in Sartans and Lesinurad analogs).

Materials

-

Substrate: 4-Aryl-naphthalene-2-carbonitrile (Product of Protocol A).

-

Reagent: Sodium Azide (

, 3.0 equiv). -

Catalyst: Triethylamine hydrochloride (

, 3.0 equiv) - Acts as a proton source and phase transfer aid. -

Solvent: Toluene or DMF (anhydrous).

Step-by-Step Methodology

-

Safety Check: Azide reactions can generate hydrazoic acid (

). Ensure the reaction is vented through a scrubber and performed behind a blast shield. -

Setup: Dissolve the substrate in Toluene (0.5 M). Add

and -

Cyclization: Heat to 105°C (reflux) for 12–18 hours.

-

Quench: Cool to RT. Slowly add 1N HCl (gas evolution possible).

-

Isolation: The tetrazole product often precipitates or can be extracted into EtOAc.

-

Purification: Recrystallization from Ethanol/Water is often sufficient, avoiding chromatography.

-

Visualizing the Synthetic Logic

The following diagram illustrates the decision matrix for utilizing this scaffold, highlighting the divergence point based on the desired pharmacophore (Acid vs. Tetrazole vs. Amine).

Caption: Divergent synthetic pathways from the 4-bromo-2-cyano scaffold to key pharmaceutical intermediates.

Troubleshooting & Optimization (The "Expert" View)

Issue 1: De-bromination (Hydrodehalogenation)

-

Observation: Formation of naphthalene-2-carbonitrile (loss of Br) instead of the coupled product.

-

Cause: Overheating in the presence of alcohol solvents (which act as hydride sources) or inefficient degassing.

-

Solution: Switch to Dioxane/Water or Toluene/Water . Avoid Ethanol/Isopropanol in the coupling step. Increase the concentration of the boronic acid.

Issue 2: Regioselectivity in Synthesis of Starting Material

-

Context: If you are synthesizing the starting material (4-Bromonaphthalene-2-carbonitrile) rather than buying it.

-

Warning: Direct bromination of 2-naphthonitrile yields primarily the 1-bromo isomer (kinetic product) or 5-bromo isomer.

-

Protocol Fix: The 4-bromo isomer is best accessed via the Sandmeyer reaction from 4-amino-2-naphthonitrile. Do not attempt direct bromination if high regiopurity is required.

Issue 3: Nitrile Hydrolysis during Work-up

-

Observation: Appearance of amide peaks in LCMS after Suzuki coupling.

-

Cause: Highly basic aqueous work-up or prolonged heating with carbonate bases.

-

Solution: Use Phosphate base (

) as detailed in Protocol A. Acidify the work-up carefully to pH 5-6, not lower, to prevent imidate formation.

References

-

Suzuki-Miyaura Coupling Mechanism & Optimization

-

Miyaura, N., & Suzuki, A. (1995).[4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

-

-

URAT1 Inhibitor SAR & Naphthalene Scaffolds

-

Tetrazole Synthesis Protocols

-

Naphthalene Chemistry & Numbering Standards

- IUPAC Nomenclature of Organic Chemistry. Rule A-24 (Naphthalene).

Sources

- 1. guidechem.com [guidechem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. CN106366018A - Synthesis method of 4-bromonaphthalene-1-carbonitrile - Google Patents [patents.google.com]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. Design, Synthesis and Bioactivity of Highly Sterically Congested Flexible Uric Acid Transporter 1 (URAT1) Inhibitors [sioc-journal.cn]

- 10. Organic Syntheses Procedure [orgsyn.org]

Application Note: Engineering TICT-Based Fluorescent Probes Using 4-Bromonaphthalene-2-carbonitrile

This Application Note is designed for researchers in chemical biology and organic materials science. It details the strategic utilization of 4-Bromonaphthalene-2-carbonitrile as a scaffold for engineering Twisted Intramolecular Charge Transfer (TICT) probes, specifically for viscosity and polarity sensing in biological microenvironments.

Executive Summary

4-Bromonaphthalene-2-carbonitrile is a high-value intermediate for constructing "Push-Pull" (Donor-π-Acceptor) fluorophores. Unlike the linear 2,6-substituted analogs (e.g., PRODAN/ACEDAN), the 2,4-substitution pattern introduces a unique steric and electronic environment ideal for creating molecular rotors .

By installing an electron-donating group (amine) at the 4-position to complement the electron-withdrawing nitrile at the 2-position, researchers can engineer probes that exhibit Twisted Intramolecular Charge Transfer (TICT) . These probes are non-emissive in low-viscosity solvents (due to non-radiative decay via rotation) but become highly fluorescent in viscous environments (e.g., cellular membranes, lipid droplets) as rotation is restricted.

Design Principles: The Physics of the Probe

The utility of this scaffold relies on the competition between two excited-state relaxation pathways:

-

Radiative Decay (Fluorescence): Occurs from the planar Intramolecular Charge Transfer (ICT) state.

-

Non-Radiative Decay (Dark): Occurs when the donor group rotates relative to the naphthalene plane, entering the TICT state.

The Sensing Mechanism:

-

Low Viscosity: Rotation is free → TICT state dominant → Fluorescence Quenched (OFF).

-

High Viscosity: Rotation is hindered → Planar ICT state preserved → Strong Fluorescence (ON).

Mechanism Diagram

Caption: Logical flow of the Twisted Intramolecular Charge Transfer (TICT) mechanism. Viscosity restricts the path to the red (Dark) node, forcing emission from the green (ICT) node.

Experimental Protocols

Protocol A: Synthesis of the Probe (Buchwald-Hartwig Amination)

This protocol describes the replacement of the 4-Bromo group with a secondary amine (e.g., Morpholine or Dimethylamine) to create the "Donor" moiety.

Reagents:

-

Substrate: 4-Bromonaphthalene-2-carbonitrile (1.0 equiv)

-

Nucleophile: Morpholine (1.2 equiv) [Acts as the Rotor]

-

Catalyst: Pd(OAc)₂ (5 mol%)

-

Ligand: BINAP (7.5 mol%) [Crucial for preventing debromination]

-

Base: Cs₂CO₃ (2.0 equiv) [Anhydrous is critical]

-

Solvent: Toluene (Dry, Oxygen-free)

Step-by-Step Workflow:

-

Preparation: In a glovebox or under a steady stream of Argon, charge a flame-dried Schlenk tube with 4-Bromonaphthalene-2-carbonitrile, Pd(OAc)₂, BINAP, and Cs₂CO₃.

-

Solvation: Add anhydrous Toluene. Critical: Oxygen quenches the Pd catalyst and promotes homocoupling.

-

Addition: Add Morpholine via syringe.

-

Reaction: Seal the tube and heat to 100°C for 12–16 hours .

-

Workup: Cool to RT. Filter through a Celite pad (eluting with CH₂Cl₂). Concentrate the filtrate in vacuo.

-

Purification: Flash column chromatography (Silica gel; Hexane/EtOAc gradient). The product (4-morpholino-2-naphthonitrile) typically elutes as a yellow solid.

Synthesis Diagram

Caption: Palladium-catalyzed cross-coupling workflow to install the donor amine at the 4-position.

Protocol B: Optical Characterization & Viscosity Response

Once synthesized, the probe must be validated for its sensitivity to environmental viscosity.

Materials:

-

Spectrofluorometer (e.g., Horiba Fluorolog or similar).

-

Solvents: Methanol (Low viscosity), Glycerol (High viscosity).

Procedure:

-

Stock Solution: Prepare a 1 mM stock of the probe in DMSO.

-

Viscosity Titration: Prepare mixed solvent systems of Methanol/Glycerol in ratios of 10:0, 8:2, 6:4, 4:6, 2:8, and 0:10 (v/v).

-

Measurement:

-

Dilute stock to 10 µM in each solvent mixture.

-

Excitation Wavelength: Determine via UV-Vis (typically 360–380 nm for this scaffold).

-

Record Emission Spectra (400–650 nm).

-

-

Data Analysis: Plot Log(Fluorescence Intensity) vs. Log(Viscosity). A linear relationship (Förster-Hoffmann equation) confirms the molecular rotor mechanism.

Data Presentation Template:

| Solvent System (MeOH:Glycerol) | Viscosity (cP, 25°C) | Emission λ_max (nm) | Relative Intensity (I/I₀) |

| 10:0 | ~0.6 | 520 (Weak) | 1.0 |

| 5:5 | ~6.0 | 515 | 15.4 |

| 0:10 | ~934 | 490 (Strong) | 120.5 |